REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1.CO[CH:12]=[C:13]=[CH2:14].[Cl-].[NH4+]>CCOCC.OC(C1C=CC(NS(C)(=O)=O)=CC=1)CN1C=CN=C1>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:14][C:13]#[CH:12])=[CH:4][CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
465 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
Name
|
4
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
OC(CN1C=NC=C1)C1=CC=C(C=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
COC=C=C
|
Name
|
cuprous bromide
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
Stir an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With caution, once the Grignard has started maintain slow
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
ADDITION
|
Details
|
add
|
Type
|
TEMPERATURE
|
Details
|
this Grignard (maintain slow reflux)
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
STIRRING
|
Details
|
stir another 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Decant off the ether solution
|
Type
|
WASH
|
Details
|
wash the solid residue with ether (3×50 ml)
|
Type
|
WASH
|
Details
|
Combine the ether extracts and wash with 1N HCl, saturated aqueous sodium bicarbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporate off the ether
|
Type
|
DISTILLATION
|
Details
|
distill the residue in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |